
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity to these compounds. This particular compound features a phenyl group and a dimethyl group attached to the aziridine ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone typically involves the reaction of a suitable aziridine precursor with a phenyl ketone. One common method is the reaction of 2,2-dimethyl-3-phenylaziridine with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols.
Substitution: Various ring-opened products depending on the nucleophile used.
科学的研究の応用
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.
作用機序
The mechanism of action of (2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction or application being studied.
類似化合物との比較
Similar Compounds
1,2-Dimethyl-3-phenylaziridine: Similar structure but lacks the phenyl ketone group.
Phenylacetone: Contains a phenyl group and a carbonyl group but lacks the aziridine ring.
Uniqueness
(2,2-Dimethyl-3-phenylaziridin-1-yl)(phenyl)methanone is unique due to the presence of both the aziridine ring and the phenyl ketone group
特性
CAS番号 |
126437-18-1 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC名 |
(2,2-dimethyl-3-phenylaziridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H17NO/c1-17(2)15(13-9-5-3-6-10-13)18(17)16(19)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChIキー |
JDEQVGAEIPZOEW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



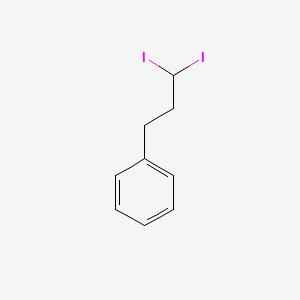
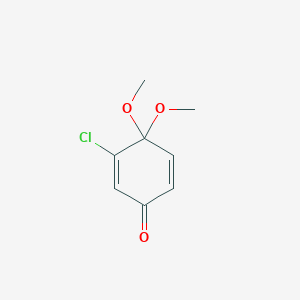
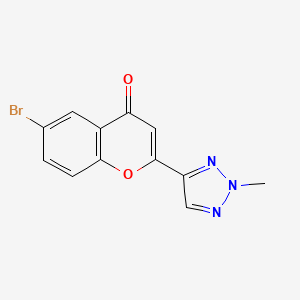
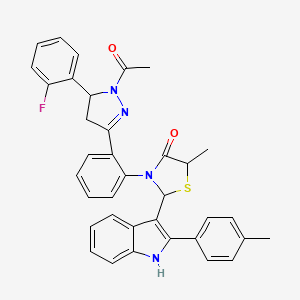

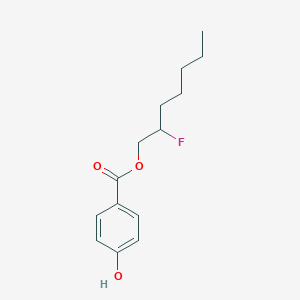
![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
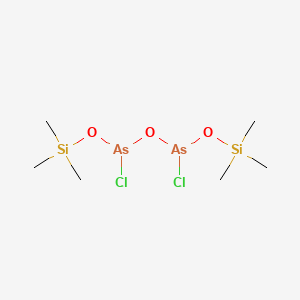
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
